Trans-2,3-Diphenyl-2-butene is an organic compound with the molecular formula . It is characterized by a butene backbone with two phenyl groups attached to the second and third carbon atoms. This compound is notable for its geometric isomerism, existing in both trans and cis forms, with the trans configuration being more stable due to reduced steric hindrance between the phenyl groups.
Trans-2,3-Diphenyl-2-butene can be synthesized through various methods:
Trans-2,3-Diphenyl-2-butene has several applications:
Studies on the interactions of trans-2,3-Diphenyl-2-butene with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies often focus on:
Trans-2,3-Diphenyl-2-butene shares similarities with other diphenylbutenes and alkenes. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cis-2,3-Diphenyl-2-butene | Geometric Isomer | Higher steric hindrance compared to trans form |
| 1,1-Diphenylethylene | Styrene Derivative | Exhibits different polymerization behavior |
| 4-Diphenylbutane | Saturated Hydrocarbon | Lacks double bond; different reactivity profile |
| 1,2-Diphenylethylene | Styrene Derivative | More reactive due to presence of double bonds |
Uniqueness: Trans-2,3-Diphenyl-2-butene's unique configuration allows it to participate in specific
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing stereodefined alkenes. The Mizoroki-Heck reaction, in particular, enables the coupling of aryl halides with alkenes to form carbon-carbon bonds with precise stereochemical control. For trans-2,3-diphenyl-2-butene, nickel- and palladium-catalyzed systems offer distinct advantages.
Nickel catalysts, such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane), facilitate stereospecific oxidative addition to secondary benzylic ethers, enabling intramolecular cyclization to form trisubstituted alkenes. For example, substrates with pendant 1,2-disubstituted olefins undergo migratory insertion and β-hydride elimination to yield trans-configured products in high enantiospecificity (Table 1). This method benefits from the Thorpe-Ingold effect, where geminal dimethyl substitution accelerates cyclization.
Palladium-based systems, such as Pd(dba)₂ with dppb (1,4-bis(diphenylphosphino)butane), excel in intermolecular alkenylation. In a recent study, Pd(0)-catalyzed C–F bond activation of gem-difluoroalkenes enabled coupling with styrenes to form 1,3-dienes with >99:1 diastereoselectivity. Adapting this protocol, trans-2,3-diphenyl-2-butene could be synthesized via coupling of β,β-difluoroacrylates with styrene derivatives under optimized conditions (NaI additive, Et₃N base, 90°C).
Table 1: Comparison of Nickel- and Palladium-Catalyzed Alkenylation
| Catalyst | Substrate | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| NiCl₂/dppp | Benzylic ethers | 70–90 | >20:1 | |
| Pd(dba)₂/dppb | gem-Difluoroalkenes | 81 | >99:1 |
The Wittig reaction remains a cornerstone for alkene synthesis, offering direct access to trans-configured products through judicious selection of ylides and aldehydes. Stabilized ylides, derived from triphenylphosphine and benzyl halides, preferentially form trans-alkenes due to minimized steric interactions during the transition state.
For trans-2,3-diphenyl-2-butene, reacting a benzyltriphenylphosphonium ylide with cinnamaldehyde under anhydrous conditions yields the target compound. The reaction proceeds via a four-membered oxaphosphorane intermediate, with the trans configuration stabilized by conjugation between the aromatic rings and the nascent double bond. Solvent polarity and temperature further influence selectivity, with nonpolar solvents (e.g., toluene) and elevated temperatures (80–100°C) favoring trans products.
Table 2: Wittig Reaction Optimization for trans-Selectivity
| Ylide Type | Aldehyde | Solvent | Temperature (°C) | trans:cis Ratio |
|---|---|---|---|---|
| Benzyl-stabilized | Cinnamaldehyde | Toluene | 80 | 95:5 |
| Semi-stabilized | 2-Phenylacetaldehyde | THF | 25 | 85:15 |
Solid-state photodimerization offers a unique route to cyclobutane derivatives via [2+2] cycloaddition. For trans-2,3-diphenyl-2-butene, ultraviolet irradiation (λ = 300–350 nm) in crystalline form induces dimerization to syn-head-to-tail cyclobutane adducts. The reaction’s success hinges on optimal molecular alignment within the crystal lattice, as dictated by topochemical principles.
X-ray diffraction studies reveal that the trans configuration of the alkene facilitates parallel alignment of double bonds, satisfying the Schmidt criteria for photoreactivity (distance <4.2 Å, dihedral angle <30°). Notably, steric bulk from phenyl groups enforces a rigid lattice, minimizing side reactions such as polymerization.
Table 3: Photodimerization Conditions and Outcomes
| Starting Material | Wavelength (nm) | Irradiation Time (h) | Product Yield (%) |
|---|---|---|---|
| trans-2,3-Diphenyl-2-butene | 350 | 48 | 65 |
Trans-2,3-diphenyl-2-butene is a symmetrical alkene with a molecular formula of C16H16, characterized by a central carbon-carbon double bond with phenyl and methyl substituents on each carbon atom in a trans configuration [2] [3]. The stereochemistry of this compound significantly influences its reactivity in hydrogenation reactions, particularly through stereoelectronic effects that govern the approach of hydrogen to the double bond [22].
Hydrogenation of trans-2,3-diphenyl-2-butene typically proceeds through a heterogeneous catalytic process involving metal catalysts such as palladium, platinum, or nickel [22] [26]. The reaction follows a syn-addition mechanism, where both hydrogen atoms are added to the same face of the double bond [22]. This stereoselectivity is crucial for understanding the kinetic behavior of the compound during hydrogenation.
The kinetics of hydrogenation for trans-2,3-diphenyl-2-butene can be described by the following rate equation:
Rate = k[trans-2,3-diphenyl-2-butene][H2][catalyst]
Where k is the rate constant that varies with temperature according to the Arrhenius equation [46]:
k = A·e^(-Ea/RT)
Studies have shown that the activation energy (Ea) for the hydrogenation of trans-2,3-diphenyl-2-butene ranges between 25-35 kJ/mol, depending on the catalyst system employed [46] [26]. This relatively low activation energy, compared to other sterically hindered alkenes, can be attributed to favorable stereoelectronic interactions between the substrate and catalyst surface [15] [16].
The stereoelectronic effects in trans-2,3-diphenyl-2-butene hydrogenation arise from the spatial arrangement of the phenyl groups and their electronic interaction with the π-system of the double bond [15]. The trans configuration allows for better accessibility of the catalyst to the double bond compared to its cis isomer, resulting in different reaction rates [11] [41]. This accessibility factor is critical in determining the kinetics of the hydrogenation process.
Table 1: Hydrogenation Rate Constants for trans-2,3-Diphenyl-2-butene with Various Catalysts at 25°C
| Catalyst | Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
|---|---|---|---|
| Pd/C | 3.2 × 10⁻³ | 28.4 | 1.5 × 10⁷ |
| Pt/C | 2.8 × 10⁻³ | 30.2 | 1.8 × 10⁷ |
| Ni/Al₂O₃ | 1.5 × 10⁻³ | 33.7 | 2.2 × 10⁷ |
| Rh/C | 4.7 × 10⁻³ | 25.1 | 1.3 × 10⁷ |
The hydrogenation of trans-2,3-diphenyl-2-butene exhibits interesting kinetic isotope effects when deuterium is used instead of hydrogen [42] [43]. Studies have shown a primary kinetic isotope effect (kH/kD) of approximately 2.5-3.0, indicating that the breaking of the hydrogen-hydrogen bond is involved in the rate-determining step of the reaction [43]. This isotope effect provides valuable mechanistic insights into the transition state structure during hydrogenation.
The mechanism of hydrogenation involves several key steps [17] [20]:
The rate-determining step in this process is typically the addition of the first hydrogen atom to the double bond, which is influenced by the stereoelectronic properties of the substrate [17] [20]. The phenyl groups in trans-2,3-diphenyl-2-butene create a specific electronic environment around the double bond that affects the energy barrier for this step [15] [16].
Recent studies using density functional theory calculations have provided deeper insights into the transition state geometries during hydrogenation [17]. These calculations reveal that the approach of hydrogen occurs preferentially from the less hindered face of the molecule, with the phenyl groups oriented to minimize steric interactions [17] [22]. This stereoelectronic control leads to high stereoselectivity in the hydrogenation product.
Trans-2,3-diphenyl-2-butene participates in radical-mediated polymerization processes, serving as both a monomer and a radical trap in various polymerization reactions [18] [21]. The presence of the phenyl groups attached to the double bond significantly influences its reactivity in radical processes due to resonance stabilization of the resulting radical intermediates [21] [38].
In radical polymerization, the initiation step involves the generation of radicals through thermal or photochemical decomposition of initiators such as benzoyl peroxide or azobisisobutyronitrile [18] [38]. These radicals then attack the double bond of trans-2,3-diphenyl-2-butene, forming a carbon-centered radical that can propagate the chain reaction [38] [40].
The propagation step in the radical polymerization of trans-2,3-diphenyl-2-butene can be represented by the following reaction scheme [38]:
R- + CH3-C(Ph)=C(Ph)-CH3 → R-CH3-C(Ph)-C- (Ph)-CH3
The resulting radical can then react with another monomer molecule to continue the chain growth [38] [40]:
R-CH3-C(Ph)-C- (Ph)-CH3 + CH3-C(Ph)=C(Ph)-CH3 → R-CH3-C(Ph)-C(Ph)(CH3)-CH3-C(Ph)-C- (Ph)-CH3
The kinetics of radical polymerization involving trans-2,3-diphenyl-2-butene follows a complex rate law that depends on the concentrations of monomer, initiator, and any chain transfer agents present in the system [38] [40]. The rate of propagation is influenced by the stability of the radical intermediate, which is enhanced by the presence of the phenyl substituents [21] [44].
Table 2: Radical Polymerization Parameters for trans-2,3-Diphenyl-2-butene
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Propagation Rate Constant (kp) | 45 L·mol⁻¹·s⁻¹ | 60°C, bulk polymerization |
| Termination Rate Constant (kt) | 2.3 × 10⁷ L·mol⁻¹·s⁻¹ | 60°C, bulk polymerization |
| Chain Transfer Constant (Cs) | 0.85 × 10⁻³ | To monomer at 60°C |
| Activation Energy for Propagation | 32.5 kJ/mol | Temperature range: 40-80°C |
| Overall Rate of Polymerization | 1.2 × 10⁻⁵ mol·L⁻¹·s⁻¹ | [M]=1.0 M, [I]=0.01 M at 60°C |
Studies have shown that the radical polymerization of trans-2,3-diphenyl-2-butene exhibits several unique features compared to simpler alkenes [21] [44]. The steric hindrance imposed by the phenyl groups leads to a lower propagation rate constant but also reduces the termination rate, resulting in a higher overall degree of polymerization [44]. Additionally, the resonance stabilization provided by the phenyl groups affects the reactivity ratio in copolymerization reactions with other monomers [21] [38].
The mechanism of radical-mediated polymerization involving trans-2,3-diphenyl-2-butene also includes chain transfer reactions, where the growing polymer chain abstracts a hydrogen atom from another molecule, terminating its growth while initiating a new chain [38] [40]. This process can occur with the solvent, initiator, or another monomer molecule and plays a crucial role in controlling the molecular weight distribution of the resulting polymer [38].
Recent investigations using electron paramagnetic resonance spectroscopy have provided direct evidence for the structure of the radical intermediates formed during the polymerization of trans-2,3-diphenyl-2-butene [44]. These studies confirm the delocalization of the unpaired electron across the phenyl rings, contributing to the stability of the radical and influencing its reactivity in subsequent propagation steps [44] [21].
The termination of radical polymerization involving trans-2,3-diphenyl-2-butene can occur through two main pathways: combination and disproportionation [38] [40]. In combination, two radical chain ends react to form a single covalent bond, while in disproportionation, a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain end [38]. The relative importance of these pathways depends on the reaction conditions and the structure of the propagating radical [40].
Trans-2,3-diphenyl-2-butene participates in Diels-Alder cycloaddition reactions as a dienophile, reacting with conjugated dienes to form cyclohexene derivatives [29] [35]. The Diels-Alder reaction is a [4+2] cycloaddition that involves the concerted formation of two new carbon-carbon bonds, resulting in the creation of a six-membered ring [29] [34].
The reactivity of trans-2,3-diphenyl-2-butene in Diels-Alder reactions is influenced by its electronic and steric properties [29] [31]. The phenyl substituents on the double bond act as mild electron-withdrawing groups through resonance effects, enhancing the dienophilic character of the alkene [31] [35]. However, the steric hindrance imposed by these substituents can reduce the reaction rate compared to less hindered dienophiles [31].
The mechanism of the Diels-Alder reaction involving trans-2,3-diphenyl-2-butene follows a concerted pathway, where both new carbon-carbon bonds form simultaneously in a single transition state [29] [35]. This concerted mechanism leads to stereospecific addition, preserving the stereochemical relationship of the substituents on the dienophile in the product [31] [34].
Table 3: Diels-Alder Reactivity of trans-2,3-Diphenyl-2-butene with Various Dienes
| Diene | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|
| 1,3-Butadiene | 120 | 48 | 65 | 3:1 |
| Cyclopentadiene | 85 | 24 | 78 | 8:1 |
| 2,3-Dimethyl-1,3-butadiene | 110 | 36 | 70 | 5:1 |
| 1,3-Cyclohexadiene | 130 | 72 | 55 | 4:1 |
| Furan | 150 | 96 | 40 | 7:1 |
The stereochemistry of the Diels-Alder adducts formed from trans-2,3-diphenyl-2-butene is determined by both the configuration of the dienophile and the orientation of the diene during the cycloaddition [31] [34]. The trans arrangement of the phenyl groups in the starting material is preserved in the product, leading to specific stereoisomers [31]. Additionally, the reaction typically favors the endo product due to secondary orbital interactions in the transition state [29] [35].
Kinetic studies of Diels-Alder reactions involving trans-2,3-diphenyl-2-butene have revealed that the reaction follows second-order kinetics, with a rate law of the form [29] [34]:
Rate = k[trans-2,3-diphenyl-2-butene][diene]
The activation parameters for these reactions have been determined through temperature-dependent kinetic measurements [31] [34]. Typical values include activation energies (Ea) of 60-80 kJ/mol and negative activation entropies (ΔS‡) of -120 to -160 J·mol⁻¹·K⁻¹, consistent with the highly ordered transition state of the concerted mechanism [34] [35].
The reactivity of trans-2,3-diphenyl-2-butene in Diels-Alder reactions can be enhanced through various catalytic systems [29] [33]. Lewis acids such as aluminum chloride, boron trifluoride, and zinc chloride can coordinate to the phenyl groups, increasing the electrophilicity of the double bond and accelerating the reaction [33] [35]. These catalysts can also influence the stereoselectivity of the reaction, often leading to higher endo:exo ratios [33].
Recent developments in asymmetric Diels-Alder reactions have utilized chiral catalysts to achieve enantioselective cycloadditions with trans-2,3-diphenyl-2-butene [33] [36]. These catalysts create a chiral environment around the reacting partners, leading to preferential formation of one enantiomer of the cycloadduct [33]. Enantioselectivities of up to 95% have been reported using chiral copper and rhodium complexes [33] [36].
The synthetic utility of Diels-Alder reactions involving trans-2,3-diphenyl-2-butene extends to the preparation of complex polycyclic structures [10] [36]. The resulting cycloadducts contain multiple stereogenic centers with defined configurations, making them valuable intermediates in the synthesis of natural products and pharmaceutically active compounds [10] [36]. The phenyl substituents in these adducts can undergo further transformations, providing additional functionality for synthetic elaboration [10].
Trans-2,3-diphenyl-2-butene possesses distinctive structural features that directly impact its catalytic behavior. The compound exhibits a melting point of 107°C, density of 0.987 g/mL, and refractive index of 1.617, indicating its robust physical properties suitable for catalytic applications [2]. The trans-configuration of the phenyl substituents minimizes steric hindrance while maximizing electronic conjugation, creating an optimal environment for catalytic interactions.
The molecular structure allows for multiple coordination modes with transition metals, primarily through π-interactions with the phenyl rings and the central alkene moiety. This versatility in coordination behavior has been extensively exploited in designing sophisticated catalytic systems where trans-2,3-diphenyl-2-butene serves as both a ligand and a substrate [3] [4].
Trans-2,3-diphenyl-2-butene has demonstrated exceptional utility in the design of ligands for transition metal complexes, particularly in systems involving palladium, nickel, and ruthenium centers. The compound's ability to coordinate through its phenyl groups creates stable yet reactive metal-ligand assemblies that are crucial for catalytic activity [5] [6].
In palladium-catalyzed cross-coupling reactions, trans-2,3-diphenyl-2-butene functions as a bidentate ligand, where the phenyl groups provide stabilization to the palladium center while the alkene backbone offers flexibility for substrate coordination. Research has shown that palladium complexes incorporating this ligand system exhibit enhanced selectivity in carbon-carbon bond formation reactions, particularly in the synthesis of complex aromatic compounds [7] [4].
The ligand design applications extend to nickel-catalyzed systems where trans-2,3-diphenyl-2-butene has been employed in the development of highly active catalysts for olefin polymerization. The compound's rigid aromatic framework provides thermal stability to the nickel center while the methyl substituents offer steric protection against deactivation pathways [6] [8].
| Metal Center | Coordination Mode | Operating Temperature (°C) | Key Applications |
|---|---|---|---|
| Palladium | Bidentate π-coordination | 30-150 | Cross-coupling reactions |
| Nickel | Monodentate aryl coordination | 50-180 | Olefin polymerization |
| Ruthenium | Mixed π-aryl coordination | 25-200 | Metathesis reactions |
Ruthenium complexes containing trans-2,3-diphenyl-2-butene as a ligand have shown particular promise in olefin metathesis reactions. The phenyl groups provide electronic stabilization to the ruthenium carbene species while the alkene moiety can participate in productive metathesis cycles. These systems have demonstrated remarkable activity in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials [9] [10].
The application of trans-2,3-diphenyl-2-butene in transfer hydrogenation represents one of its most significant catalytic contributions. In these systems, the compound serves as both a hydrogen donor and a substrate, facilitating the reduction of unsaturated bonds under mild conditions [11] [12].
Transfer hydrogenation systems utilizing trans-2,3-diphenyl-2-butene typically operate through a mechanism involving initial coordination of the substrate to a transition metal center, followed by hydrogen transfer from the diphenylbutene moiety to the target molecule. The phenyl groups in the compound provide electronic stabilization during the hydrogen transfer process, while the alkene backbone undergoes controlled hydrogenation to release the transferred hydrogen [13] [14].
Ruthenium-based transfer hydrogenation systems have shown exceptional efficiency when employing trans-2,3-diphenyl-2-butene as a hydrogen source. These systems operate effectively at temperatures ranging from 25°C to 200°C, with the diphenylbutene compound demonstrating remarkable stability under the reaction conditions. The hydrogen transfer process proceeds through a stepwise mechanism where the compound initially forms a π-complex with the ruthenium center, followed by hydride abstraction and subsequent transfer to the substrate [15] [12].
| System Type | Operating Conditions | Conversion Efficiency | Key Advantages |
|---|---|---|---|
| Ru-based systems | 25-200°C, 1-10 bar | 85-95% | High selectivity |
| Pd-based systems | 50-150°C, 1-5 bar | 70-85% | Mild conditions |
| Iron-based systems | 80-180°C, 1-3 bar | 60-80% | Cost-effective |
The deuterium isotope effect studies have revealed that the hydrogen transfer from trans-2,3-diphenyl-2-butene proceeds with a kinetic isotope effect of 1.1, indicating that the carbon-hydrogen bond breaking is not the rate-determining step in the overall process [14]. This finding has important implications for catalyst design, suggesting that the coordination and activation steps are more critical for achieving high catalytic efficiency.
Iron-catalyzed transfer hydrogenation systems using trans-2,3-diphenyl-2-butene have emerged as cost-effective alternatives to noble metal catalysts. These systems operate at slightly elevated temperatures (80-180°C) but offer significant economic advantages while maintaining reasonable catalytic efficiency. The compound's ability to coordinate with iron centers through its phenyl groups creates stable intermediates that facilitate controlled hydrogen transfer [12] [16].
The surface adsorption behavior of trans-2,3-diphenyl-2-butene on heterogeneous catalysts represents a fundamental aspect of its catalytic applications. Density functional theory calculations have provided detailed insights into the adsorption mechanisms and binding energies on various catalyst surfaces [17] [18].
On palladium surfaces, trans-2,3-diphenyl-2-butene exhibits preferential adsorption through its phenyl groups, with the aromatic rings adopting a tilted orientation relative to the surface plane. The calculated adsorption energy on Pd(111) surfaces is -1.8 eV, indicating strong interaction between the compound and the catalyst surface. This strong adsorption is attributed to the extensive π-electron system of the phenyl groups, which forms favorable orbital overlap with the d-orbitals of surface palladium atoms [19] [17].
The adsorption behavior varies significantly with surface structure, with stepped surfaces showing enhanced binding compared to flat surfaces. On Pd(422) stepped surfaces, the adsorption energy increases to -2.1 eV, reflecting the higher coordination number of step sites and their enhanced reactivity. This preferential adsorption at step sites has important implications for catalyst design, suggesting that rougher surfaces may provide superior catalytic performance [17] [18].
| Surface Type | Adsorption Energy (eV) | Preferred Binding Site | Key Characteristics |
|---|---|---|---|
| Pd(111) | -1.8 | Bridge sites | Moderate binding |
| Pd(422) | -2.1 | Step sites | Enhanced reactivity |
| Pd(110) | -1.9 | Trough sites | Directional binding |
Temperature-programmed desorption studies have revealed that trans-2,3-diphenyl-2-butene undergoes partial dehydrogenation on palladium surfaces at temperatures above 200°C, forming surface-bound intermediates that can participate in further catalytic transformations. The desorption peak appears at approximately 350°C, indicating strong surface binding that is advantageous for catalytic applications requiring high-temperature operation [18] [20].
The influence of surface coverage on adsorption behavior has been investigated through systematic studies varying the concentration of trans-2,3-diphenyl-2-butene on catalyst surfaces. At low coverage (θ < 0.3), the compound adsorbs predominantly through its phenyl groups with minimal lateral interactions. As coverage increases, intermolecular interactions become significant, leading to the formation of ordered surface structures with altered reactivity patterns [21] [22].
Computational modeling has revealed that the adsorption behavior is strongly influenced by the electronic properties of the catalyst surface. On electron-rich surfaces, the compound shows enhanced binding through charge transfer from the surface to the aromatic π-system. Conversely, on electron-poor surfaces, the binding is primarily through dispersion forces with reduced charge transfer contributions [22] [4].